![molecular formula C21H24FN5O2 B2645389 N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide CAS No. 922010-54-6](/img/structure/B2645389.png)
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-d]pyrimidin-1-yl group, a fluorobenzyl group, and a cyclohexanecarboxamide group . These groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups . The pyrazolo[3,4-d]pyrimidin-1-yl group, for example, is a heterocyclic compound containing nitrogen atoms, which could contribute to the compound’s reactivity and stability.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Novel Antituberculosis Agents
Research has identified compounds exhibiting promising activity against Mycobacterium tuberculosis, highlighting their potential as novel antituberculosis agents. For instance, derivatives of the mentioned compound have shown significant inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, along with minimal cytotoxicity, marking them as candidates for further antituberculosis drug development (Jeankumar et al., 2013).
Anticancer and Anti-5-lipoxygenase Agents
Another avenue of research has focused on the synthesis of novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives as potential anticancer and anti-5-lipoxygenase agents. These compounds have undergone evaluation for their cytotoxic activities against various cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation and cancer. The structure-activity relationship analysis of these derivatives could pave the way for the development of new therapeutic agents (Rahmouni et al., 2016).
Fluorine-18 Labeling for PET Imaging
The incorporation of fluorine-18 into compounds structurally related to the one has been explored for positron emission tomography (PET) imaging applications. Such studies aim to develop radiotracers for imaging serotonin receptors, cancer, and other pathologies, leveraging the unique properties of fluorine-18 to enhance the diagnostic utility of PET scans (Lang et al., 1999).
Novel Pyrazolo[1,5-a]pyrimidines with Antiviral Activity
Research into benzamide-based 5-aminopyrazoles and their fused heterocyclic derivatives has unveiled significant antiavian influenza virus activity. Such compounds represent a promising direction for the development of antiviral drugs capable of combating influenza A virus strains, including H5N1, potentially addressing the urgent need for effective antiviral therapies (Hebishy et al., 2020).
HIV Integrase Inhibitors
The compound has also been referenced in the context of HIV research, particularly as a monohydrate form known for being the first HIV integrase inhibitor. Such studies contribute significantly to the development of antiretroviral therapies, highlighting the compound's versatility and its potential impact on treating HIV infection (Yamuna et al., 2013).
Propiedades
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O2/c22-17-8-6-15(7-9-17)13-26-14-24-19-18(21(26)29)12-25-27(19)11-10-23-20(28)16-4-2-1-3-5-16/h6-9,12,14,16H,1-5,10-11,13H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWCIHUADWCTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

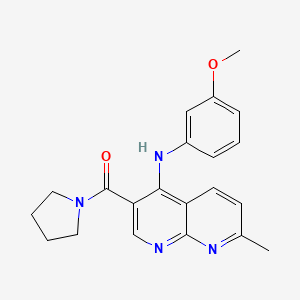
![Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2645309.png)
![1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2645311.png)
![2-[3-(hydroxymethyl)-2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2645312.png)
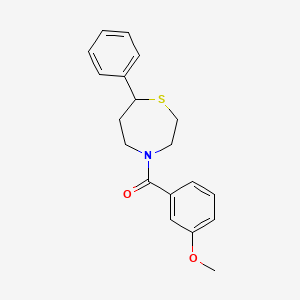
![N-cyclohexyl-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2645314.png)
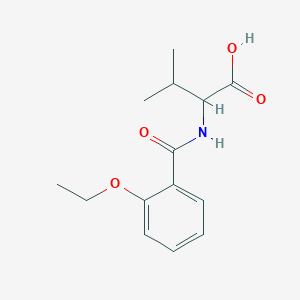
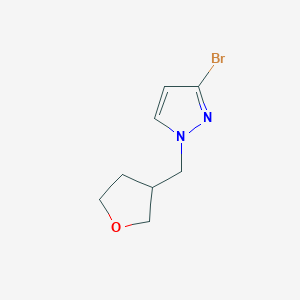
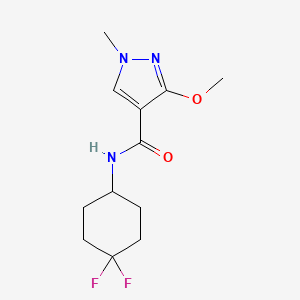

![2-(benzylthio)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2645324.png)
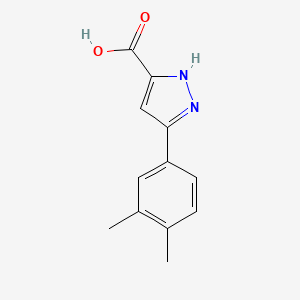
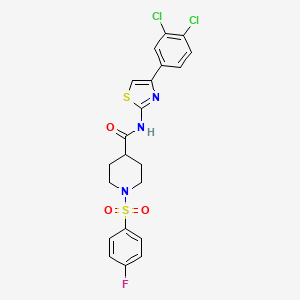
![2,4,7-Trimethyl-6-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2645329.png)